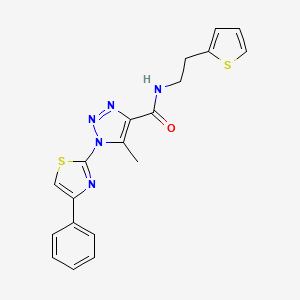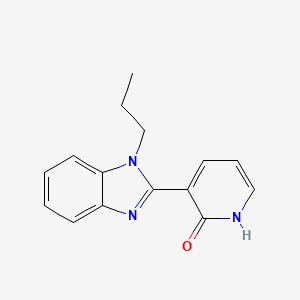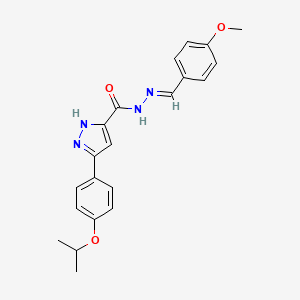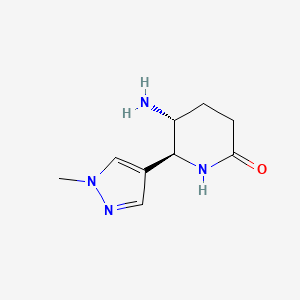
5-methyl-1-(4-phenylthiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-phenylthiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies
Research on similar compounds has contributed to the development of synthetic methodologies for heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, studies on the synthesis of thiazole and triazole derivatives highlight innovative approaches to constructing these core structures, which are common in many bioactive molecules. The synthesis of 2-substituted thiazole-5-carboxylates and 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization, showcasing the utility of metal-catalyzed reactions in heterocycle formation (M. Fong et al., 2004) (S. Vijay Kumar et al., 2012).
Biological Activities
Compounds incorporating thiazole and triazole moieties have been extensively studied for their pharmacological activities, including anticancer, antimicrobial, and antiviral effects. For example, a study on novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety explored their anticancer agents, demonstrating significant in vitro activity against Hepatocellular carcinoma cell lines (S. M. Gomha et al., 2017). Another study synthesized carboxamides from 2-aminothiazole derivatives and evaluated their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Sachin S. Wazalwar et al., 2019).
Propriétés
IUPAC Name |
5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-13-17(18(25)20-10-9-15-8-5-11-26-15)22-23-24(13)19-21-16(12-27-19)14-6-3-2-4-7-14/h2-8,11-12H,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVOCXUTWUHBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2663417.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2663422.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2663425.png)
![2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one](/img/structure/B2663426.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663427.png)
![4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663428.png)

![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2663437.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2663438.png)
![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)
